Coumurrayin
Overview
Description
Coumurrayin is a natural coumarin compound that has been synthesized and studied for its chemical structure and properties. The synthesis of coumurrayin has been improved and reported in recent research, highlighting its significance in the field of natural product chemistry . Coumarins like coumurrayin are known for their diverse applications, particularly due to their optical properties, which can be harnessed in various technological and biological fields .
Synthesis Analysis
The synthesis of coumurrayin involves established synthetic routes that have been confirmed through total synthesis from precursor compounds such as 7-acetoxy-5-prenyloxycoumarin. These methods yield coumurrayin in good overall yields, demonstrating the efficiency and reliability of the synthetic processes used . The total synthesis of related coumarin compounds, such as exotine B, which shares a heterodimeric indole/coumarin structure with coumurrayin, involves complex reactions like palladium-catalyzed Suzuki cross-coupling and gallium-catalyzed cycloaddition, indicating the potential for advanced synthetic techniques to be applied to coumurrayin as well .
Molecular Structure Analysis
The molecular structure of coumurrayin has been established through various spectroscopic methods, including ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectroscopy. These techniques have confirmed the structure of coumurrayin and related compounds, ensuring a clear understanding of their molecular frameworks . The structure of coumurrayin is crucial for its optical properties, as the presence of specific substituents and the overall molecular architecture can significantly influence its photophysical behavior .
Chemical Reactions Analysis
Coumurrayin, as a coumarin derivative, is likely to participate in chemical reactions typical of the coumarin family. These reactions can include photochemical processes and interactions with other molecules, which are influenced by the coumarin's structure and substituents. The π-expanded coumarins, a category to which coumurrayin may belong, show strong intramolecular charge-transfer character, which is important for their reactivity and potential applications in fluorescence-based technologies .
Physical and Chemical Properties Analysis
The physical and chemical properties of coumurrayin are influenced by its molecular structure. The presence of electron-donating and electron-withdrawing groups within the molecule can affect its optical properties, such as UV absorption and fluorescence. The π-expanded coumarins, which include structures like coumurrayin, have been shown to have modulated absorption ranging from 300 nm to 550 nm, resulting in varied emission properties, including the emission of orange light. These properties make coumurrayin and similar compounds valuable for applications in fluorescent probes and microscopy .
Scientific Research Applications
Identification and Extraction from Plants : Coumurrayin has been identified and isolated from plants such as Murraya paniculata. It is recognized as a coumarin derivative along with others like osthol and paniculatin, which are found in the foliage of these plants (Steck, 1972).
Chemical Characterization : The structural elucidation of Coumurrayin has been achieved through various spectroscopic methods. This is crucial for understanding its potential biological activities and for synthetic efforts (Kinoshita, Wu, & Ho, 1996).
Potential for Drug Development : The isolation of compounds like Coumurrayin from natural sources contributes to the discovery of new molecular targets for drug development. Such natural compounds often provide a starting point for the synthesis of novel therapeutic agents (Cheng, Volpin, Morstein, & Trauner, 2018).
Synthesis and Structural Studies : Studies involving the synthesis of Coumurrayin and related compounds help in understanding their structural properties, which is important for assessing their pharmacological potential (Murray & Jorge, 1984).
Safety And Hazards
properties
IUPAC Name |
5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14(19-4)12-7-8-15(17)20-16(11)12/h5,7-9H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPWRXPEOMRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938160 | |
Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coumurrayin | |
CAS RN |
17245-25-9 | |
Record name | Coumurrayin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017245259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.